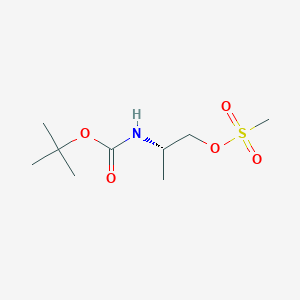

(S)-Methanesulfonic acid 2-Boc-aminopropyl ester

Vue d'ensemble

Description

“(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” is a chemical compound that is used in organic synthesis . It contains a Boc-protected amino group , which is a common protecting group for amines . This compound is not intended for human or veterinary use and is usually used for research purposes.

Synthesis Analysis

The synthesis of “(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” involves the use of Boc-protection . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The conversion of Boc-amino acids into Boc 2-amino acids using Boc 2 O / DMAP has also been investigated .

Molecular Structure Analysis

The molecular structure of “(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” includes a Boc-protected amino group . The Boc group is stable towards most nucleophiles and bases . The compound contains a total of 34 bonds, including 15 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .

Mécanisme D'action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s worth noting that boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.

Result of Action

As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of complex organic molecules.

Action Environment

The action of (S)-Methanesulfonic acid 2-Boc-aminopropyl ester can be influenced by environmental factors. For instance, these compounds are only marginally stable in water , suggesting that their stability and efficacy could be affected by the presence of water or moisture. Additionally, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Propriétés

IUPAC Name |

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKBUJQLMRHSKP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444449 | |

| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methanesulfonic acid 2-Boc-aminopropyl ester | |

CAS RN |

126301-16-4 | |

| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)